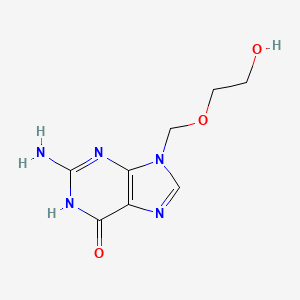
4α,25-Dihydroxy Vitamin D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4α,25-Dihydroxy Vitamin D3 is a hydroxylated derivative of Vitamin D3, which plays a crucial role in calcium metabolism and various cellular processes. This compound is a metabolite of 25-hydroxyvitamin D3, produced through hydroxylation steps. It is known for its biological activity, particularly in regulating calcium homeostasis and influencing gene expression via the Vitamin D receptor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4α,25-Dihydroxy Vitamin D3 involves multiple hydroxylation steps. One common method includes the use of a molybdenum-dependent steroid C25 dehydrogenase, which catalyzes the conversion of Vitamin D3 to 25-hydroxyvitamin D3. This is followed by further hydroxylation to produce this compound . The reaction conditions typically involve semi-aerobic conditions with high-density suspensions of resting cells producing the enzyme .
Industrial Production Methods: Industrial production of this compound can be achieved using biocatalytic platforms. These platforms utilize whole-cell systems with molybdenum-dependent enzymes to ensure high selectivity and yield. The process is optimized for large-scale production, incorporating methods for recycling costly solubilizers like cyclodextrin .
化学反応の分析
Types of Reactions: 4α,25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are catalyzed by enzymes such as CYP3A4 and CYP24A1 .
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, palladium catalysts, and toluene as a solvent . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.
Major Products: The major products formed from these reactions include other hydroxylated derivatives of Vitamin D3, such as 1α,25-dihydroxyvitamin D3 and 1,4α,25-trihydroxyvitamin D3 .
科学的研究の応用
4α,25-Dihydroxy Vitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the regulation of calcium metabolism and the role of Vitamin D metabolites in cellular processes . In medicine, it is investigated for its potential therapeutic effects in conditions like osteoporosis and certain cancers . Additionally, it serves as a valuable tool in understanding the structure-function relationships of Vitamin D analogues .
作用機序
The mechanism of action of 4α,25-Dihydroxy Vitamin D3 involves its binding to the Vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, it influences the transcription of target genes involved in calcium homeostasis, cell growth, differentiation, and immune responses . The compound stabilizes the active conformation of the receptor, enhancing its interaction with DNA and co-regulatory proteins .
類似化合物との比較
- 1α,25-Dihydroxy Vitamin D3
- 1,4α,25-Trihydroxy Vitamin D3
- 4β,25-Dihydroxy Vitamin D3
Comparison: 4α,25-Dihydroxy Vitamin D3 is unique due to its specific hydroxylation pattern, which influences its biological activity and stability. Compared to 1α,25-Dihydroxy Vitamin D3, it has similar potency in regulating gene expression but differs in its metabolic stability and interaction with the Vitamin D receptor . The 4β,25-Dihydroxy Vitamin D3 is more stable in serum due to its resistance to degradation by CYP24A1 .
特性
CAS番号 |
1374022-57-7 |
|---|---|
分子式 |
C₂₇H₄₄O₃ |
分子量 |
416.64 |
同義語 |
(3α,4β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,4,25-triol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5](/img/structure/B1146458.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)
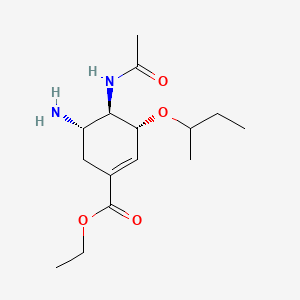

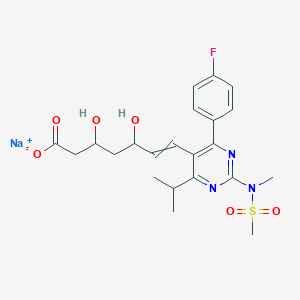
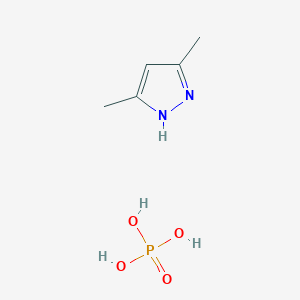
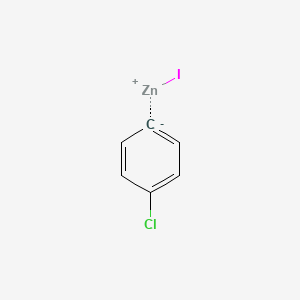
![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)
